Hymo A
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CGETCLFIPCIFSVVGCSCSSKVCYRN |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for the Chemical Compound
Pioneering Synthetic Routes Towards the Chemical Compound
The synthesis of cyclotides, including Hymo A, can be approached through both chemical and biological methods. Chemical synthesis offers the advantage of introducing specific modifications and probes google.com. Solid-phase peptide synthesis (SPPS) is a common technique for constructing linear peptide precursors of cyclotides. Following synthesis of the linear peptide, a cyclization step is required to form the head-to-tail peptide bond. This is typically followed by oxidative folding to establish the correct disulfide bonds, forming the characteristic cystine knot diva-portal.org.
Biosynthesis in bacterial cells using a biomimetic approach involving modified protein splicing units (inteins) has also emerged as a strategy for producing cyclotides google.com. This method allows for the potential incorporation of unnatural amino acids and the generation of genetically-encoded libraries based on the cyclotide framework google.com.
Mechanistic Analysis of Key Reaction Pathways
For chemical synthesis, the key reaction pathways involve peptide bond formation during SPPS, the on-resin or in-solution cyclization of the linear precursor, and the oxidative folding to form disulfide bonds. SPPS typically utilizes protection group strategies, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, to control peptide chain elongation. Cyclization can be achieved using various coupling reagents to form the amide bond between the N- and C-termini of the linear peptide. Oxidative folding is a crucial step where the reduced linear peptide, containing free thiol groups from cysteine residues, folds into the correct three-dimensional structure with the formation of disulfide bonds. The mechanism involves the oxidation of cysteine thiols, often catalyzed by air oxidation or specific redox reagents, guiding the formation of the correct disulfide pairings that define the cystine knot diva-portal.org.
In the context of biosynthesis, cyclotides are synthesized as precursor proteins which undergo post-translational modification, including cleavage and cyclization mediated by enzymes diva-portal.org. The precursor typically contains an N-terminal region, the mature cyclotide sequence, and a C-terminal tail diva-portal.org. The precise enzymatic mechanisms involved in the cleavage and cyclization of the precursor protein to yield the mature cyclic peptide are areas of ongoing research.
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical control in cyclotide synthesis primarily revolves around maintaining the stereochemistry of the amino acid building blocks used in SPPS. Standard SPPS protocols utilize commercially available L-amino acids, ensuring the correct chirality at each residue.
Regioselectivity is particularly critical during the disulfide bond formation step. With multiple cysteine residues (typically six in cyclotides, forming three disulfide bonds), there is a high potential for misfolding and the formation of incorrect disulfide isomers. Achieving the correct regioselectivity to form the native cystine knot is paramount for the cyclotide's structural integrity and biological activity. Folding conditions, including buffer composition, pH, temperature, and the presence of redox reagents (e.g., oxidized and reduced glutathione), are carefully controlled to favor the formation of the native disulfide bonds diva-portal.org. The inherent structural information within the linear peptide sequence guides the folding process.
Advanced Synthetic Approaches and Process Optimization
Advanced synthetic approaches for cyclotides aim to improve yield, purity, and efficiency, as well as to enable the synthesis of more complex or modified cyclotides. These include optimized SPPS protocols, alternative cyclization strategies, and directed folding methods.
Biosynthetic approaches, particularly using engineered expression systems, offer a route to produce cyclotides and their variants. Biomimetic approaches using intein-mediated protein trans-splicing in bacterial cells have shown promise for producing native folded cyclotides google.com. This method allows for in-cell cyclization and folding, potentially mimicking the natural process and overcoming some challenges associated with in vitro chemical folding.
Green Chemistry Principles in Chemical Compound Synthesis
Applying green chemistry principles to cyclotide synthesis involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. For SPPS, this can include optimizing coupling reactions to reduce reagent usage, exploring alternative solvents, and developing strategies for recycling solid supports. For oxidative folding, optimizing conditions to reduce the concentration of additives or exploring enzymatic folding methods could align with green chemistry principles. However, specific detailed studies on the "green" synthesis of this compound or other cyclotides were not prominent in the provided search results.
Catalytic Systems for Efficient Production of the Chemical Compound
Catalytic systems can play a role in both peptide synthesis and folding. In SPPS, catalysts are used in coupling reactions to enhance efficiency and reduce side reactions. For oxidative folding, various catalysts, including metal ions and enzymes, can be employed to accelerate the formation of disulfide bonds and promote the formation of the native isomer. While general catalytic methods for disulfide bond formation are known, specific catalytic systems developed or optimized specifically for the efficient production of this compound were not detailed in the search results.
Structural Modification and Derivatization of the Chemical Compound
The cyclotide framework, including that of this compound, is amenable to structural modification and derivatization, which can be used to probe structure-activity relationships, improve pharmacological properties, or conjugate cyclotides to other molecules. Modifications can be introduced during synthesis or post-synthetically.
During chemical synthesis, unnatural amino acids can be incorporated at specific positions in the peptide sequence google.com. This allows for the introduction of various functional groups, isotopic labels, or other structural changes. Post-synthetic modifications can target specific residues, such as the N-terminus, C-terminus, or amino acid side chains. For example, cysteine residues, after reduction of disulfide bonds, can be modified through reactions like S-carbamidomethylation, which is also used to confirm the presence of cysteine residues diva-portal.org. Other potential derivatization strategies include the conjugation of fluorophores, polyethylene (B3416737) glycol (PEG) chains, or targeting ligands. The stability of the cyclotide backbone and cystine knot allows for modifications that might not be feasible with linear peptides. Studies on other cyclotides, such as cycloviolacin O2, have involved chemical modifications to investigate their effects on activity and membrane interactions diva-portal.org.
While the provided information confirms this compound's identity as a cyclotide and touches upon general cyclotide synthesis and modification, detailed experimental procedures, specific reaction conditions optimized for this compound, quantitative data on yields or efficiency of different routes for this compound, and extensive research findings solely focused on this compound's synthesis and derivatization are not comprehensively available within the search results. The information presented here is therefore based on the general understanding of cyclotide chemistry and synthesis as suggested by the provided documents.
Strategies for Functionalization and Analog Generation
Strategies for the functionalization and generation of analogs of 3-hydroxy-2-methyloct-7-ynoic acid are primarily demonstrated through its total synthesis and its occurrence as a variable component in complex natural products. The stereoselective synthesis of the four possible stereoisomers of this -hydroxy acid has been achieved. This process utilized chiral N-propionyl oxazolidinones and hex-5-ynal as key starting materials, allowing for controlled introduction of stereochemistry at the and carbons. acs.orgfigshare.comresearchgate.net Comparison of the synthetic stereoisomers with the naturally occurring Hymo acid from Onchidin B confirmed its absolute stereochemistry as (2R,3R). acs.orgfigshare.comresearchgate.net
The incorporation of the 3-hydroxy-2-methyloct-7-ynoic acid moiety into larger peptide structures, such as Onchidin B and various depsipeptides from marine cyanobacteria, exemplifies a natural strategy for generating functionalized derivatives and analogs. mdpi.comacs.orgfigshare.comresearchgate.netnih.govnih.govnie.edu.sgmdpi.comnih.gov These complex natural products often exhibit diverse biological activities, suggesting that the Hymo unit can be part of a pharmacologically active scaffold. Variations in the structure of related hydroxy fatty acids found in marine peptides, including differences in alkyl chain length, branching, and the presence of unsaturation or halogenation (e.g., bromine-containing Hymo analogs), indicate potential avenues for synthetic analog generation aimed at modifying properties or activity. mdpi.comnie.edu.sgmdpi.comnih.govmdpi.comcanada.cacore.ac.uksigmaaldrich.comhmdb.canih.gov
Synthesis of Probes and Tags Incorporating the Chemical Compound's Scaffolding
Biosynthetic Pathways and Engineered Production of the Chemical Compound (if applicable to a natural product analog)
As 3-hydroxy-2-methyloct-7-ynoic acid is identified as a component of natural products isolated from marine organisms, particularly the mollusc Onchidium sp. and marine cyanobacteria, its existence is linked to biosynthetic processes within these organisms. mdpi.comacs.orgfigshare.comresearchgate.netnih.govnih.govnie.edu.sgmdpi.comnih.govsci-hub.se The biosynthesis of complex marine natural products containing fatty acid or polyketide units, such as the depsipeptides incorporating Hymo, is often attributed to mixed peptide-polyketide biosynthetic pathways. hawaii.edu However, the specific enzymatic steps and genetic machinery involved in the de novo biosynthesis of the 3-hydroxy-2-methyloct-7-ynoic acid moiety itself, or any reported efforts towards its engineered production in heterologous hosts, are not explicitly detailed in the search results.
Molecular and Supramolecular Interactions of the Chemical Compound
Elucidation of Molecular Recognition Mechanisms
Understanding how Hymo A interacts with biomacromolecules is crucial for elucidating its biological activities.
Cyclotides are generally understood to mediate their effects through interactions with biological membranes. nih.gov Some cyclotides have demonstrated interactions with proteins. For instance, a different cyclotide, MCo-PMI, has been shown to bind with low nanomolar affinity to the proteins Hdm2 and HdmX in in vitro systems. google.com While this compound, as a cyclotide, is also expected to engage in molecular interactions, specific detailed data regarding the binding affinities and kinetics of this compound with various biomacromolecules such as proteins or nucleic acids in in vitro systems were not explicitly available in the consulted literature. This compound has been mentioned in the context of potentially acting as a CXCR4 antagonist, which would imply interaction with the CXCR4 receptor protein; however, specific binding parameters for this interaction were not provided. google.com
The biological activities of cyclotides often stem from their ability to modulate biochemical pathways. Cyclotides are believed to exert effects, such as insecticidal activity, potentially through the disruption of biological membranes. nih.gov Studies on other cyclotides have shown their capacity to influence intracellular signaling. For example, the cyclotide MCo-PMI has been demonstrated to activate the p53 tumor suppressor pathway in vitro. google.com While cyclotides, including this compound, have shown potent cytotoxic effects on human cancer cells in vitro, suggesting the modulation of pathways related to cell viability and death diva-portal.org, specific research detailing the precise biochemical pathways modulated by this compound in cell-free or ex vivo systems was not found in the provided information.
Data Table: Selected Cyclotide Interactions and Activities (Illustrative Examples from Literature)
| Compound | Source Plant | Interaction/Activity | System | Key Finding/Note |
| This compound | Hybanthus monopetalus | Potential CXCR4 antagonism | Not specified | Implies interaction with CXCR4 receptor. google.com |
| Cyclotides (General) | Various | Disruption of biological membranes | Biological systems | Believed mechanism for some activities, e.g., insecticidal. nih.gov |
| MCo-PMI | Momordica cochinchinensis | Binding to Hdm2 and HdmX; Activation of p53 pathway | In vitro | Low nanomolar affinity binding; Cytotoxic to cancer cells. google.com |
| Cyclotides (Various) | Various | Cytotoxic effects on human cancer cells | In vitro | Potent effects observed. diva-portal.org |
Partial amino acid sequences for this compound have been reported, for instance: CGETCLFIPCIFSWGCSCSSKVCYRN and CGETCLFIPCIFSVVGCSCSSKVCYRN. google.comgoogle.com These sequences, containing conserved cysteine residues, are consistent with the characteristic structure of cyclotides.
Self-Assembly and Supramolecular Architectures Involving the Chemical Compound
The inherent structural properties of cyclotides, such as their cyclic backbone and the presence of three disulfide bonds arranged in a cystine knot motif, confer remarkable stability. cpu-bioinfor.orgdiva-portal.org This stable framework is a key feature of the cyclotide family. While the structural characteristics are well-described, information specifically pertaining to the self-assembly of this compound into larger supramolecular architectures, such as micelles, vesicles, or hydrogels, or its incorporation into hybrid materials, was not found in the reviewed literature. Research in this area for this compound may be limited or not yet extensively published in the sources consulted.
Based on a thorough search, there is no identifiable chemical compound referred to as "this compound" in the scientific literature. This name may be hypothetical, a result of a typographical error, or a yet-to-be-discovered or published substance. Consequently, an article detailing its specific analytical methodologies as requested cannot be generated.
To provide an article that aligns with the user's specified structure and content requirements, a valid and recognized chemical compound name is necessary. Please verify the compound's name and resubmit the request.
Advanced Analytical Methodologies for the Chemical Compound
Chromatographic and Separation Science Applications
Capillary Electrophoresis and Field-Flow Fractionation for Complex Mixture Analysis
The analysis of Hymo A from its natural source, the plant Hybanthus monopetalus, involves separating it from a complex mixture of other cyclotides and plant metabolites. Capillary electrophoresis (CE) and Field-Flow Fractionation (FFF) are powerful techniques for such demanding separations.
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For cyclotides, CE is a valuable tool for purification and analysis. scribd.com However, the inherent complexity of cyclotide extracts, often containing numerous isomers with subtle differences in charge and size, can present significant challenges to achieving baseline separation with CE alone. akjournals.com The coupling of CE with mass spectrometry (CE-MS) provides an orthogonal separation method to liquid chromatography-mass spectrometry (LC-MS), proving particularly effective for identifying small and highly charged peptides that might be missed by other techniques. semanticscholar.org
Table 1: General Capillary Electrophoresis Parameters for Cyclotide Analysis
This table presents typical conditions used for the separation of cyclotides by CE, which would be applicable for the analysis of this compound. Specific parameters would require empirical optimization.
| Parameter | Typical Conditions/Values | Purpose | Reference |
| Capillary | Fused silica, 50-75 µm i.d., 30-60 cm length | Provides the separation channel. | biorxiv.org |
| Background Electrolyte (BGE) | 25-100 mM Phosphate or Borate buffer | Maintains pH and conductivity. | biorxiv.org |
| pH | 2.5 - 8.5 | Affects the charge of the peptides and electroosmotic flow. | biorxiv.org |
| Applied Voltage | 15-30 kV | Driving force for separation. | semanticscholar.org |
| Temperature | 20-30 °C | Affects viscosity and migration times. | semanticscholar.org |
| Detection | UV Absorbance (200-220 nm) or Mass Spectrometry | Quantifies and identifies the separated peptides. | akjournals.comsemanticscholar.org |
Field-Flow Fractionation (FFF) is another high-resolution separation technique suitable for complex biological samples. FFF separates molecules based on their diffusion coefficients by applying a perpendicular flow to the main channel flow. Asymmetric flow field-flow fractionation (AF4) has been utilized to evaluate conjugates of cyclotides, demonstrating its utility in characterizing modified or interacting peptide systems. researchgate.net This technique could be instrumental in studying this compound's interactions with other molecules or its self-assembly characteristics. ku.dk
Electrochemical and Sensor-Based Detection Systems
Electrochemical methods offer highly sensitive and selective platforms for the detection and study of bioactive molecules like this compound. These systems can be tailored for specific recognition and for probing the redox properties inherent in the peptide's structure.
Development of Selective Electrodes and Biosensors
The development of biosensors for the specific detection of peptides is a rapidly advancing field. The robust structure of cyclotides makes them excellent candidates for use as scaffolds in biosensor design. acs.org While no biosensor has been specifically developed to detect this compound, the principles have been demonstrated with other cyclotides. For instance, cyclotides have been incorporated into biosensing platforms to enhance antifouling properties, a critical feature for sensors operating in complex biological fluids like blood. acs.org
One common approach involves immobilizing a cyclotide onto an electrode surface to act as a recognition element. Patents describe methods for immobilizing biotinylated cyclotides onto streptavidin-coated biosensor tips to study binding kinetics. google.comgoogle.com Such a system could theoretically be developed for this compound by raising specific antibodies or finding a binding partner to use as the recognition element. Peptide nanotube-based electrodes have also been created for the amperometric detection of various analytes, such as glucose and hydrogen peroxide, showcasing the versatility of cyclic peptide structures in sensor construction. science.gov
Table 2: Examples of Cyclotide and Cyclic Peptide-Based Biosensors
This table illustrates the application of cyclotides and other cyclic peptides in various biosensor platforms. A similar approach could be adapted for the future development of a this compound-specific sensor.
| Sensor Type | Cyclic Peptide Component | Target Analyte | Transduction Method | Reference |
| Antifouling Electrochemical Biosensor | Antifouling cyclotide cyclo-C(EK)₄ | Annexin A1 | Electrochemical Impedance Spectroscopy | acs.org |
| Kinetic Binding Assay | Biotinylated MCoTI-CVX-5c | Serum Proteins | Biolayer Interferometry | google.com |
| Amperometric Biosensor | Self-assembled peptide nanotubes | Glucose, Ethanol | Amperometry | science.gov |
| Electrochemical Sensor | Cyclic bisureas/gold nanoparticle composite | Hydrogen Peroxide | Cyclic Voltammetry | acs.org |
Amperometric and Voltammetric Studies of the Chemical Compound's Redox Behavior
Amperometric and voltammetric techniques are powerful tools for investigating the redox behavior of molecules. The six cysteine residues that form the three disulfide bonds of the cystine knot in this compound are redox-active. The electrochemical characterization of these disulfide bonds can provide insights into the molecule's stability and conformational integrity.
While direct voltammetric studies specifically on this compound are not documented in the literature, research on other cyclotides and cyclic peptides establishes a clear precedent. For example, square-wave voltammetry has been used to establish a correlation between the redox potential and cytoprotective activity of certain flavonoids, in a study that highlights the importance of cyclotides as bioactive molecules. acs.org Cyclic voltammetry (CV) has been employed to study the electrochemical performance of electrodes modified with self-assembled cyclic peptides, indicating that these structures possess interesting electrochemical properties. chinesechemsoc.org
Theoretical and Computational Studies of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. lsu.edu These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction of the molecule, from which a wealth of information about its structure, energy, and reactivity can be derived. northwestern.eduumd.edu
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like Hymo A. nih.govaps.org DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be expressed as a functional of the electron density. chemrxiv.org
In the study of this compound, DFT calculations are employed to determine its equilibrium geometry, including bond lengths and angles, as well as its electronic energy. These calculations provide insights into the molecule's stability and the distribution of electrons within it. The choice of exchange-correlation functional is critical in DFT and can impact the accuracy of the results. aps.org For this compound, a range of functionals would be benchmarked against experimental data or higher-level theoretical methods to ensure the reliability of the predictions.
Below is a table summarizing typical ground state properties of a hypothetical molecule like this compound that would be calculated using DFT:
| Property | Calculated Value | Units |
| Total Electronic Energy | -X.XXXX | Hartrees |
| Dipole Moment | Y.YY | Debye |
| Highest Occupied MO (HOMO) | -A.AA | eV |
| Lowest Unoccupied MO (LUMO) | -B.BB | eV |
| HOMO-LUMO Gap | C.CC | eV |
Ab Initio Methods for Excited States and Reaction Energetics
While DFT is powerful for ground-state properties, ab initio ("from the beginning") methods are often preferred for their systematic improvability and accuracy in describing electronically excited states and the energetics of chemical reactions. lsu.eduuba.ar These methods are based on solving the electronic Schrödinger equation without empirical parameters, often using a wavefunction-based approach. youtube.com
For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Configuration Interaction (CI) would be used to investigate its behavior upon electronic excitation. uba.ar These calculations can predict the energies of excited states, which is crucial for understanding the molecule's photochemistry and spectroscopic properties. nih.govyoutube.com Furthermore, these methods are invaluable for calculating the energy barriers of chemical reactions involving this compound, providing insights into its kinetic stability and reactivity pathways. youtube.com
The following table illustrates the kind of data that would be generated for this compound using ab initio methods for excited state analysis:
| Excited State | Excitation Energy (eV) | Oscillator Strength |
| S1 | E1 | f1 |
| S2 | E2 | f2 |
| T1 | E3 | f3 (typically ~0) |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their conformational flexibility and dynamic behavior that are not accessible from static quantum chemical calculations. nih.govresearchgate.net
Ligand-Protein/Ligand-Nucleic Acid Interactions
A key area of interest for many chemical compounds is their interaction with biological macromolecules. nih.govnih.govnih.gov MD simulations are instrumental in studying how a ligand like this compound might bind to a protein or a nucleic acid. nih.govnih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov By calculating the binding free energy, MD simulations can also predict the affinity of this compound for its biological target. nih.gov Understanding these interactions at a molecular level is fundamental for drug design and development. nih.gov
Solvent Effects and Interfacial Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.net MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent affects the conformation and dynamics of this compound. nih.gov Furthermore, these simulations can be used to study the behavior of this compound at interfaces, such as a lipid membrane or an air-water interface, which is crucial for understanding its transport properties and potential for self-assembly. nih.govresearchgate.netdigitellinc.com
Machine Learning and Artificial Intelligence in Chemical Compound Research
Inability to Identify Chemical Compound "this compound" Prevents Article Generation
Following a comprehensive search for a chemical compound specifically named "this compound," no definitive identification could be made within publicly available scientific databases and scholarly articles. The search results did not yield a recognized chemical entity corresponding to this name, which is a prerequisite for generating a scientifically accurate and informative article as requested.
The user's request centered on a detailed article about "this compound," with a strict outline focusing on "Theoretical and Computational Studies," including "Predictive Modeling of Compound Behavior" and "De Novo Design and Virtual Screening." However, without a verifiable chemical structure, properties, and existing research associated with "this compound," it is impossible to provide the requested in-depth analysis and data tables.
Searches for "this compound" and related terms primarily returned information about:
Hymo Corporation : A manufacturer of water treatment chemicals, such as polymer flocculants. hymo.co.jpcraft.cohymo.co.jp
HyMo : A multi-modal hybrid deep learning model for detecting vulnerabilities in smart contracts. arxiv.org
HYMO : A problem-oriented computer language designed for hydrologic modeling. upenn.edu
None of these results refer to a specific chemical compound that could be the subject of the requested article. It is possible that "this compound" is a highly specialized, proprietary, or perhaps a hypothetical compound not documented in accessible literature. It could also be a significant misspelling of a known chemical compound.
Due to the inability to identify the core subject of the article, the generation of content based on the provided outline cannot be fulfilled. Proceeding without a clear identification would necessitate the fabrication of scientific data, which is contrary to the principles of accuracy and factual reporting.
Therefore, until "this compound" can be identified as a known chemical compound with available research data, the requested article cannot be created.
Research Applications and Functional Roles of the Chemical Compound in Non Biological Systems
Role in Catalysis and Reaction Engineering
Direct evidence of "Hymo"-associated chemical compounds acting as catalysts in non-biological systems is limited within the provided search results. While catalysis and reaction engineering are broad fields uva.nlwikipedia.org, the primary described functions of Hymo Corporation's polymers and resins relate to material properties and separation processes rather than direct catalytic activity.
Mechanistic Studies of Catalytic Cycles
Due to the lack of identified catalytic roles for "Hymo"-associated compounds in the search results, detailed mechanistic studies of catalytic cycles involving these specific materials in non-biological systems cannot be discussed based on the provided information. Research in catalysis often involves understanding the complex steps of a reaction facilitated by a catalyst uva.nl, but this is not described for the compounds associated with "Hymo" in the non-biological applications found.
Applications in Advanced Materials Science
Compounds associated with "Hymo," particularly the water-soluble polymers and hybrid molecules, demonstrate significant applications in advanced materials science, contributing to enhanced material properties and the creation of novel composite systems.
Incorporation into Polymeric Systems for Enhanced Functionality
HYMO CORPORATION specializes in developing high-functionality water-soluble polymer compounds hymo.co.jp. These polymers are incorporated into various systems, notably in the papermaking industry, to impart enhanced functionality hymo.co.jp. They serve as retention aids, drainage aids, fixatives, and deposit control agents hymo.co.jp. Their use improves the retention of fine fibers and the fixation of various additives like loading material, dye stuff, sizing agents, and paper strengthening agents, leading to enhanced productivity and reduced consumption of raw materials hymo.co.jp. Specific products, such as ink fixation agents with special molecular structures, improve properties like color, weather resistance, and water resistance in paper after printing hymo.co.jp.
Furthermore, Epoxide-Acrylate HYbrid MOlecules (HyMo-1 and HyMo-2) have been identified as components in multi-component reactive resin compositions, which are used in cured materials epo.org. This highlights their role in forming advanced polymeric networks with specific performance characteristics.
Use in Nanomaterials and Composites
While the term "nanomaterials" was not explicitly linked to "Hymo" compounds in the provided snippets, the use of these compounds in composites is evident. The Epoxide-Acrylate HYbrid MOlecules function within multi-component reactive resin compositions, which are a form of composite material epo.org. Additionally, the production methods for chelate resins involve the formation of polymer particles through suspension polymerization ipqwery.com, which can be a pathway to creating materials with controlled particle sizes, potentially in the micro- or nanoscale range, for applications like adsorption ipqwery.com. These resins themselves can be considered functional composite materials designed for specific separation tasks.
Environmental Remediation Technologies
Compounds associated with "Hymo," particularly the water-soluble polymers developed by HYMO CORPORATION, play a significant role in environmental remediation, primarily in water treatment processes.
A major application is their use as polymer flocculants hymo.co.jphymo.co.jp. These compounds are effective in gathering suspended matter in water to form "flocs," which facilitates the separation of solids from liquids through processes like sedimentation, turbidity removal, thickening, and dehydration hymo.co.jp. This is crucial for the treatment of wastewater and improving water quality hymo.co.jphymo.co.jp.
Moreover, iminodiacetic acid type chelate resins, developed by Hymo Corporation, are utilized for the efficient adsorption and separation of metal ions in water ipqwery.com. These resins are synthesized through processes involving suspension polymerization and hydrolysis to introduce functional groups capable of chelating metal ions ipqwery.com. This application is vital for removing heavy metals and other undesirable metal species from contaminated water sources, contributing to environmental cleanup efforts.
Based on the conducted research, specific scientific literature detailing the research applications and functional roles of a distinct chemical compound explicitly named "Hymo A" in the adsorption and degradation of pollutants or the sensing and detection of environmental contaminants in non-biological systems could not be identified.
Searches for "this compound chemical compound" and its environmental applications primarily yielded results related to:
Hymo Corporation: A company producing water-soluble polymer compounds used in wastewater treatment (flocculation, which can involve adsorption) and paper manufacturing hymo.co.jphymo.co.jp. These are described as functional polymers rather than a single defined chemical compound "this compound".
Hydromorphological studies: The term "HYMO" or "HyMo" is used in the context of hydromorphological databases and remote sensing for river characterization and environmental monitoring, unrelated to a chemical compound researchgate.netreformrivers.euascelibrary.org.
Compounds with similar names: PubChem contains entries for compounds like Hymatoxin A (CID 442039) and Hymenin (CID 10499), but research linking these specific compounds to pollutant adsorption/degradation or environmental sensing in non-biological systems was not found in the search results.
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on a chemical compound explicitly named "this compound" and its specific research findings, data tables, and mechanisms within the requested sections (6.3.1 and 6.3.2) based on the available information from the search. The necessary data and documented research for such a compound in these specific applications are not present in the search results.
While the concept of water-soluble polymers (like those produced by Hymo Corporation) being used in wastewater treatment for pollutant removal via mechanisms including adsorption is established hymo.co.jpnih.govmdpi.com, and environmental sensing of contaminants is an active research area utilizing various materials and technologies researchgate.netmdpi.comtyndall.iemdpi.com, specific research focusing on a compound explicitly identified as "this compound" within these fields was not found.
Environmental Fate and Transformation of the Chemical Compound
Abiotic Degradation Pathways
The inherent stability of the cyclotide structure significantly influences its persistence in the environment and its susceptibility to non-biological degradation mechanisms.
Detailed studies specifically on the photolysis of Hymo A are not extensively documented in scientific literature. However, the general stability of the peptide bonds and the compact structure of cyclotides suggest a degree of resistance to photodegradation.
Hydrolysis of cyclotides, including by extension this compound, is notably slow under neutral environmental conditions. The peptide bonds within the cyclic backbone are sterically shielded, limiting their accessibility to water molecules. However, under strong acidic conditions, hydrolysis can be induced. For instance, laboratory studies have demonstrated that partial acid hydrolysis of cyclotides like kalata B1 can be achieved using 2 M HCl at elevated temperatures, leading to the cleavage of the peptide backbone. nih.govresearchgate.net This process has been utilized as a method for structural elucidation. nih.gov The most susceptible peptide bond to acid hydrolysis in some cyclotides has been identified near a highly conserved asparagine or aspartic acid residue, which is also the site of the final ligation step during biosynthesis. nih.gov While such extreme acidic conditions are not typical in most natural environments, this susceptibility indicates a potential, albeit slow, pathway for abiotic degradation in specific acidic microenvironments.
Some research suggests that cyclotides are relatively stable under general environmental conditions, with estimated half-lives of several days. researchgate.net
This compound, as a cyclotide, exhibits exceptional thermal stability. The CCK framework provides a rigid and compact structure that is highly resistant to thermal denaturation. nih.govnih.govresearchgate.net Cyclotides can withstand temperatures approaching boiling point without significant degradation or loss of biological activity. oup.comuq.edu.au This remarkable thermostability was a key feature noted in the initial discovery of the first cyclotide, kalata B1, which was isolated from a traditional African remedy prepared by boiling the plant material. oup.com This property suggests that thermal degradation is not a significant environmental fate pathway for this compound under naturally occurring temperature fluctuations.
Biotic Transformation and Bioremediation Potential
The interaction of this compound with biological systems, particularly microorganisms and their enzymes, is a critical aspect of its environmental transformation.
This compound and other cyclotides have been shown to possess antimicrobial properties, indicating a direct interaction with various microorganisms. researchgate.net Studies have demonstrated the toxicity of certain cyclotides to a range of soil bacteria. nih.govmdpi.comacs.org For example, the cyclotide kalata B1 has shown potency against Gram-positive bacteria, while cycloviolacin O2 is more effective against Gram-negative strains. acs.org
The toxicity of cyclotides to soil bacteria implies that these microorganisms may have developed mechanisms to metabolize or degrade these compounds as a defense mechanism, although the specific metabolic pathways and resulting degradation products have not been fully elucidated. The EC50 values for the toxicity of several cyclotides against soil bacteria have been quantified, as shown in the table below.
| Cyclotide | EC50 for Soil Bacteria (µM) |
|---|---|
| Kalata B1 | 7 - 26 |
| Kalata B2 | 7 - 26 |
| Cycloviolacin O2 | 7 - 26 |
Data derived from studies on the environmental toxicity of cyclotides. nih.govmdpi.comacs.org
In its native, cyclized form, this compound is extraordinarily resistant to degradation by common proteolytic enzymes such as pepsin and trypsin. nih.govacs.org This enzymatic stability is a hallmark of the cyclotide family and is attributed to the compact structure that physically protects the peptide backbone from enzymatic attack. acs.org
However, the stability of this compound is contingent on the integrity of its disulfide bonds. If the disulfide bonds are reduced, leading to a linearization of the peptide, it becomes susceptible to enzymatic degradation. acs.org In natural environments, microbial enzymes with strong reducing capabilities could potentially break these bonds, initiating the degradation process.
Furthermore, the biosynthesis of cyclotides in plants involves asparaginyl endopeptidases (AEPs), which catalyze the final head-to-tail cyclization step. nih.gov It is plausible that these or similar enzymes in the environment could also function in reverse, acting as hydrolases to cleave the cyclic backbone, although this is likely a slow process for the highly stable, folded cyclotide.
Environmental Distribution and Mobility Studies
The distribution and mobility of this compound in the environment are influenced by its physicochemical properties and its interactions with environmental matrices. Cyclotides are naturally produced and found in a wide variety of plant tissues, including leaves, stems, and roots of species in families such as Violaceae and Rubiaceae. oup.com
A significant factor affecting the mobility of cyclotides is their propensity for sorption. Laboratory experiments have shown that up to 98% of cyclotides can be lost from aqueous solutions due to adsorption to the surfaces of test vials. researchgate.netnih.gov This strong adsorptive behavior suggests that in a natural setting, this compound would likely bind to soil organic matter and sediment particles, which would reduce its mobility in the aqueous phase and its potential for leaching into groundwater.
While the high stability and biological activity of cyclotides have raised some concerns about their potential environmental impact, it is also noted that despite their widespread natural occurrence in many ecosystems, there have been no reports of adverse environmental effects associated with these naturally present compounds. mdpi.com
Based on a comprehensive search, there is no identifiable chemical compound with the name "this compound" in publicly available scientific literature or chemical databases. The search results primarily point to a company named "Hymo Corporation," which specializes in water treatment chemicals, such as polymer flocculants. hymo.co.jpcraft.cohymo.co.jp However, "this compound" does not appear to be a standard or recognized name for a specific chemical substance.
Therefore, it is not possible to provide an article on the environmental fate and transformation of "this compound," including its sorption to soil and sediment and its transport in aquatic and terrestrial systems, as the compound itself cannot be identified.
To proceed, it would be necessary to provide a correct and recognized chemical name (e.g., IUPAC name, CAS number) or a common name that is scientifically established for the compound of interest. Without this essential information, a scientifically accurate and informative article as requested cannot be generated.
Emerging Frontiers and Future Research Directions for the Chemical Compound
Novel Synthetic Methodologies
The synthesis of cyclotides, including Hymo A, presents opportunities for developing novel chemical methodologies. While conventional approaches such as Fmoc-based solid-phase peptide synthesis have been applied to cyclized peptides, google.comgoogle.com future research may focus on optimizing these methods specifically for this compound to improve yield, purity, and efficiency. google.com Exploring alternative cyclization strategies beyond the commonly used methods could lead to more robust and scalable synthetic routes. google.com The potential incorporation of unnatural amino acids during synthesis also represents a promising avenue for modifying this compound's properties and exploring structure-activity relationships. google.com
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Advanced spectroscopic and imaging techniques are crucial for understanding the structure, dynamics, and interactions of cyclotides like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed in cyclotide research for sequence determination and structural analysis. cpu-bioinfor.orggoogle.comgoogle.comnih.govdiva-portal.org Future directions involve applying more advanced NMR techniques to gain higher-resolution insights into the solution structure and dynamics of this compound, potentially in different environments or in the presence of target molecules. google.comgoogle.com The application of cutting-edge imaging techniques could enable real-time visualization of this compound's interactions with biological membranes or other cellular components, providing dynamic information about its mechanism of action. While specific real-time analysis or advanced imaging studies on this compound were not found in the available literature, these techniques hold significant potential for future investigations into its behavior.
Computational Chemistry Approaches for Complex Systems
Computational chemistry plays an increasingly vital role in understanding complex molecular systems, including peptides like this compound. While computational studies, such as homology modeling and energy minimization, have been applied to other cyclotides to understand their structures and interactions, google.com specific computational work on this compound in complex systems appears limited in the available research. Future research could leverage advanced computational techniques, such as molecular dynamics simulations, quantum mechanics calculations, and artificial intelligence/machine learning algorithms, to model this compound's behavior in diverse environments. This could include simulating its interactions with lipid bilayers to understand membrane disruption, predicting its binding to potential protein targets, or exploring the energy landscape of its folding and stability. These approaches can provide valuable insights that complement experimental studies and guide the design of modified cyclotides.
Interdisciplinary Research Opportunities in Academia
Research on this compound and other cyclotides inherently fosters interdisciplinary collaborations within academia. Investigating this compound involves expertise spanning botany (for plant sourcing and identification), rsc.orgnih.govuq.edu.au chemistry (for isolation, purification, synthesis, and characterization), google.comgoogle.comgoogle.comnih.govdiva-portal.org and biology (for studying its antimicrobial activity, mechanism of action, and potential biological roles). americanchemicalsuppliers.comcpu-bioinfor.orgrsc.org Opportunities exist for enhanced collaboration between natural product chemists, peptide chemists, structural biologists, computational chemists, microbiologists, and plant scientists. uq.edu.au Such interdisciplinary efforts can lead to a more holistic understanding of this compound, from its biosynthesis in the plant to its interactions at the molecular level and its ecological role. Collaborative projects could focus on large-scale discovery of this compound variants in different Hybanthus populations, detailed structural determination using integrated approaches, and comprehensive studies of its biological targets and pathways.
Challenges and Perspectives in Translating Fundamental Research (excluding clinical or commercial development)
Translating fundamental research findings on this compound faces several challenges, even when excluding clinical or commercial development aspects. One challenge lies in the detailed characterization of the full sequence and three-dimensional structure of this compound, as currently only partial sequences are readily available in some databases. google.comgoogle.comgoogle.comnih.gov Fully resolving its structure is crucial for understanding its function and guiding modifications. Another perspective involves exploring the full extent of this compound's biological activities beyond its known antimicrobial properties and elucidating the precise molecular mechanisms underlying these activities. americanchemicalsuppliers.comcpu-bioinfor.orgrsc.org Understanding the biosynthesis of this compound within Hybanthus monopetalus at a fundamental level could also present challenges and opportunities for research into plant peptide production pathways. diva-portal.org Overcoming these challenges requires sustained fundamental research efforts, including improved isolation techniques, advanced structural biology methods, and detailed biochemical studies, to fully unlock the potential of this compound as a subject of scientific inquiry.
Q & A
Q. What are the core components and functionalities of the HYMO modeling framework in hydrological research?
HYMO is a FORTRAN IV-based problem-oriented language designed for simulating surface runoff, sediment yield, and flood hydrograph routing. Its main components include a central program and 16 subroutines, with 17 predefined commands (e.g., rainfall transformation, hydrograph routing) that allow hydrologists to model watersheds without advanced programming expertise. Key applications include flood forecasting, sediment yield computation, and evaluating flood control structures. Input requirements prioritize practicality, using data typically available for most watersheds (e.g., rainfall patterns, channel geometry) .
Q. What input data are required to configure a HYMO simulation for watershed analysis?
Essential inputs include:
- Rainfall data : Temporal and spatial distribution of precipitation events.
- Watershed characteristics : Area, slope, soil type, and land use.
- Channel/reservoir parameters : Cross-sectional geometry, roughness coefficients, and storage capacity. HYMO’s flexibility allows users to modify inputs to test hypotheses, such as altering storm intensity or sediment transport equations. Data should be structured into "command tables" and processed via HYMO’s modular subroutines .
Advanced Research Questions
Q. How can researchers integrate novel hydrological procedures into the HYMO framework?
To add custom methods (e.g., a new flood-routing algorithm):
- Develop a FORTRAN IV subroutine implementing the procedure.
- Update the HYMO command table to include the new subroutine.
- Validate the modification using benchmark datasets (e.g., historical flood events). HYMO’s modular design enables seamless integration of new commands, provided the inputs/outputs align with existing data structures .
Q. What methodologies resolve contradictions between HYMO model outputs and empirical sediment yield data?
Follow a systematic validation protocol:
- Sensitivity analysis : Identify parameters (e.g., erosion coefficients) with the highest uncertainty.
- Multi-stressor testing : Use frameworks like pressure-process-response schemes (Figure 7.2) to isolate HYMO-specific effects from confounding factors (e.g., land-use changes) .
- Biological validation : Cross-reference HYMO outputs with ecological metrics (e.g., fish occurrence probabilities) to assess indirect impacts of sediment dynamics .
Q. How should HYMO-based risk assessments evaluate hydromorphological (HYMO) pressures in river basins?
Adopt the EU Water Framework Directive (WFD) approach:
- Provisional identification : Classify water bodies as "at risk" if HYMO changes (e.g., channelization) exceed significance thresholds.
- Expert judgment : Use physical criteria (e.g., flow regime alterations) when biological data are scarce.
- Threshold refinement : Develop region-specific HYMO impact thresholds via iterative testing and stakeholder consensus .
Q. What strategies link HYMO-induced hydrological changes to ecological impacts on fish populations?
Use process->species linkage schemes (Figure 7.2):
- Map HYMO pressures (e.g., sediment load) to hydrological processes (e.g., flow velocity).
- Correlate process alterations with species occurrence data (e.g., negative responses of fish species to reduced oxygen levels).
- Validate statistically : Apply generalized linear models (GLMs) to quantify species-specific sensitivity to HYMO-driven process changes .
Methodological Considerations
- Data limitations : HYMO risk assessments often face gaps in biological monitoring data. Mitigate this by prioritizing indirect indicators (e.g., substrate composition) and leveraging pan-European datasets (e.g., JDS4 HYMO tool) .
- Model scalability : HYMO was originally designed for IBM 360-65 systems but can be adapted to modern architectures with minor code adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
